molecular formula C194H317N61O63S B6596315 1-40-Somatoliberin (human pancreatic islet) 40 CAS No. 84069-10-3

1-40-Somatoliberin (human pancreatic islet) 40

Cat. No.: B6596315
CAS No.: 84069-10-3
M. Wt: 4544 g/mol
InChI Key: NQSZQGPNEIAFND-HZHHQLMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-40-Somatoliberin (human pancreatic islet) 40 is a synthetic peptide that mimics the natural growth hormone-releasing hormone (GHRH) found in the human body. It plays a crucial role in regulating the release of growth hormone from the pituitary gland, which is essential for growth, metabolism, and overall health. This compound is particularly significant in the study of pancreatic islet function and hormone regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-40-Somatoliberin (human pancreatic islet) 40 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to remove any impurities and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

1-40-Somatoliberin (human pancreatic islet) 40 primarily undergoes peptide bond formation during its synthesis. It can also participate in various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

1-40-Somatoliberin (human pancreatic islet) 40 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigates the role of GHRH in growth hormone regulation and pancreatic islet function.

    Medicine: Explores potential therapeutic applications for growth hormone deficiencies and other endocrine disorders.

    Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations

Mechanism of Action

1-40-Somatoliberin (human pancreatic islet) 40 exerts its effects by binding to the growth hormone-releasing hormone receptor (GHRHR) on the surface of pituitary cells. This binding activates the G-protein-coupled receptor (GPCR) pathway, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels triggers the release of growth hormone from the pituitary gland. This hormone then acts on various tissues to promote growth, metabolism, and overall health .

Comparison with Similar Compounds

Similar Compounds

    Somatostatin: Another peptide hormone that inhibits the release of growth hormone.

    Octreotide: A synthetic analog of somatostatin used to treat acromegaly and other endocrine disorders.

    Tesamorelin: A synthetic GHRH analog used to treat HIV-associated lipodystrophy.

Uniqueness

1-40-Somatoliberin (human pancreatic islet) 40 is unique in its specific sequence and structure, which closely mimics the natural GHRH. This makes it particularly valuable for studying the physiological and pathological roles of GHRH in the human body. Its ability to precisely regulate growth hormone release sets it apart from other similar compounds .

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C194H317N61O63S/c1-21-95(13)151(253-156(283)99(17)222-173(300)130(81-148(277)278)238-155(282)97(15)221-157(284)107(197)76-103-42-46-105(261)47-43-103)188(315)246-127(77-102-34-24-23-25-35-102)180(307)255-153(101(19)260)189(316)247-129(80-142(204)269)179(306)251-135(89-259)184(311)242-126(78-104-44-48-106(262)49-45-104)177(304)230-112(40-32-69-215-193(209)210)162(289)229-110(37-27-29-66-196)172(299)252-150(94(11)12)186(313)245-122(72-90(3)4)160(287)219-85-145(272)224-115(51-58-137(199)264)165(292)240-125(75-93(9)10)176(303)250-132(86-256)182(309)223-98(16)154(281)226-111(39-31-68-214-192(207)208)161(288)228-109(36-26-28-65-195)164(291)239-124(74-92(7)8)175(302)241-123(73-91(5)6)174(301)235-119(54-61-140(202)267)170(297)244-131(82-149(279)280)181(308)254-152(96(14)22-2)187(314)237-121(64-71-319-20)171(298)249-133(87-257)183(310)231-113(41-33-70-216-194(211)212)163(290)233-117(52-59-138(200)265)167(294)232-114(50-57-136(198)263)159(286)218-84-144(271)225-116(55-62-146(273)274)166(293)248-134(88-258)185(312)243-128(79-141(203)268)178(305)236-118(53-60-139(201)266)168(295)234-120(56-63-147(275)276)169(296)227-108(38-30-67-213-191(205)206)158(285)217-83-143(270)220-100(18)190(317)318/h23-25,34-35,42-49,90-101,107-135,150-153,256-262H,21-22,26-33,36-41,50-89,195-197H2,1-20H3,(H2,198,263)(H2,199,264)(H2,200,265)(H2,201,266)(H2,202,267)(H2,203,268)(H2,204,269)(H,217,285)(H,218,286)(H,219,287)(H,220,270)(H,221,284)(H,222,300)(H,223,309)(H,224,272)(H,225,271)(H,226,281)(H,227,296)(H,228,288)(H,229,289)(H,230,304)(H,231,310)(H,232,294)(H,233,290)(H,234,295)(H,235,301)(H,236,305)(H,237,314)(H,238,282)(H,239,291)(H,240,292)(H,241,302)(H,242,311)(H,243,312)(H,244,297)(H,245,313)(H,246,315)(H,247,316)(H,248,293)(H,249,298)(H,250,303)(H,251,306)(H,252,299)(H,253,283)(H,254,308)(H,255,307)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,317,318)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)(H4,211,212,216)/t95-,96-,97-,98-,99-,100-,101+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,150-,151-,152-,153-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSZQGPNEIAFND-HZHHQLMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C194H317N61O63S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4544 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84069-10-3
Record name 1-40-Somatoliberin (human pancreatic islet) 40
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084069103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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